2,3,5-Trifluoropyrazine

Catalog No.
S12991033
CAS No.
55215-60-6
M.F
C4HF3N2
M. Wt
134.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Trifluoropyrazine

CAS Number

55215-60-6

Product Name

2,3,5-Trifluoropyrazine

IUPAC Name

2,3,5-trifluoropyrazine

Molecular Formula

C4HF3N2

Molecular Weight

134.06 g/mol

InChI

InChI=1S/C4HF3N2/c5-2-1-8-3(6)4(7)9-2/h1H

InChI Key

USSVFPGZPWIWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)F)F)F

2,3,5-Trifluoropyrazine is a fluorinated heterocyclic compound characterized by the presence of three fluorine atoms attached to a pyrazine ring. The molecular formula is C4H2F3N2, with a molecular weight of 152.06 g/mol. This compound is notable for its unique electronic properties and reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and potential applications in various fields, particularly in agrochemicals and pharmaceuticals.

  • Substitution Reactions: The fluorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effect of the trifluoromethyl group can facilitate electrophilic substitution on the pyrazine ring.
  • Reduction Reactions: Under specific conditions, 2,3,5-trifluoropyrazine can be reduced to yield other derivatives.

The reactivity of 2,3,5-trifluoropyrazine is influenced by the presence of the trifluoromethyl group, which enhances its electrophilicity and alters its interaction with various reagents.

The biological activity of 2,3,5-trifluoropyrazine has been explored in various studies. It exhibits potential as an intermediate in the synthesis of biologically active compounds. Some derivatives have shown antimicrobial and antifungal properties. The specific mechanisms of action often involve interference with metabolic pathways in target organisms.

Several methods have been developed for synthesizing 2,3,5-trifluoropyrazine:

  • Direct Fluorination: This method involves the direct fluorination of pyrazine or its derivatives using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.
  • Nucleophilic Substitution: Starting from 2,3-dichloropyrazine or similar precursors, nucleophilic substitution can introduce trifluoromethyl groups through reactions with trifluoromethylating agents.
  • Cyclization Reactions: Certain synthetic routes involve cyclization reactions that form the pyrazine ring while introducing trifluoro groups at specific positions.

These synthesis methods vary in terms of yield and purity, with direct fluorination often requiring careful handling due to the reactivity of fluorinating agents.

2,3,5-Trifluoropyrazine3HeterocyclicAgrochemicals, pharmaceuticals2,3-Difluoropyrazine2HeterocyclicLess reactive than trifluorinated formsTrifluoromethylpyridine1AromaticPesticides and herbicides1,4-Difluoro-2-pyrazinylboronic acid2Heterocyclic/BoronDrug development

The uniqueness of 2,3,5-trifluoropyrazine lies in its specific arrangement of three fluorines on the pyrazine ring, which significantly alters its electronic properties compared to other similar compounds. This makes it particularly valuable for targeted applications in chemical synthesis and biological research.

Similar compounds to 2,3,5-trifluoropyrazine include:

  • 2,3-Difluoropyrazine: Contains two fluorine atoms; less electronegative than trifluorinated versions.
  • Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group; exhibits different reactivity patterns due to the aromatic nature.
  • 1,4-Difluoro-2-pyrazinylboronic acid: A boronic acid derivative that shows different biological activities compared to trifluoropyrazines.

Comparison Table

CompoundNumber of FluorinesStructure TypeNotable

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

134.00918253 g/mol

Monoisotopic Mass

134.00918253 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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